molecular formula C35H47N7O5 B1673683 tert-butyl (2S)-6-amino-2-[[(2R,3S)-3-(1H-indol-3-yl)-2-[[4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carbonyl]amino]butanoyl]amino]hexanoate CAS No. 214348-67-1

tert-butyl (2S)-6-amino-2-[[(2R,3S)-3-(1H-indol-3-yl)-2-[[4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carbonyl]amino]butanoyl]amino]hexanoate

Cat. No.: B1673683
CAS No.: 214348-67-1
M. Wt: 645.8 g/mol
InChI Key: WFCIXKAZBUIFTR-PKIMSIDOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-054,522 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the synthesis involves the use of various organic reagents and catalysts under controlled conditions to achieve the desired selectivity and yield .

Industrial Production Methods: Industrial production of L-054,522 follows similar synthetic routes as in laboratory settings but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The compound is typically produced in bulk quantities and undergoes rigorous quality control to ensure consistency and efficacy .

Chemical Reactions Analysis

Types of Reactions: L-054,522 primarily undergoes substitution reactions due to the presence of functional groups that can be targeted by various reagents. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions: Common reagents used in the reactions involving L-054,522 include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .

Major Products Formed: The major products formed from the reactions involving L-054,522 depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of various substituted analogs .

Biological Activity

The compound tert-butyl (2S)-6-amino-2-[[(2R,3S)-3-(1H-indol-3-yl)-2-[[4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carbonyl]amino]butanoyl]amino]hexanoate is a complex organic molecule with significant potential in biological applications. The molecular formula is C35H47N7O5C_{35}H_{47}N_{7}O_{5}, and it has a molecular weight of approximately 645.8 g/mol . This compound has garnered attention due to its structural features, which suggest a potential for diverse biological activities, particularly in the context of cancer treatment and cellular signaling pathways.

The compound is designed to interact with specific biological targets, primarily within the mTOR signaling pathway. The mammalian target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and survival. Compounds that modulate mTOR activity can have profound effects on cancer cell metabolism and growth.

  • Inhibition of mTORC1 : The compound acts as a bi-steric inhibitor, which means it can bind both to the active site and regulatory domains of mTORC1. This dual binding enhances its inhibitory potency compared to traditional inhibitors .
  • Selectivity : Research indicates that the compound exhibits selectivity for mTORC1 over mTORC2, which is crucial for minimizing side effects while maximizing therapeutic efficacy against tumors .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds in the same class:

  • Case Study 1 : A study on RMC-5552, a similar bi-steric inhibitor, demonstrated an IC50 value of 0.06 nM for mTORC1 signaling inhibition. This level of potency suggests that tert-butyl (2S)-6-amino-2-[[(2R,3S)-3-(1H-indol-3-yl)-...] may exhibit comparable or enhanced activity due to its unique structural components .
  • Case Study 2 : In vitro studies on related indole-based compounds have shown promising results in inhibiting cancer cell lines, indicating that modifications in the indole structure can significantly enhance antitumor activity .

Biological Activity Table

Biological ActivityMechanismReference
Inhibition of mTORC1Binds both active site and regulatory domains
Selective for mTORC1 over mTORC2Reduces side effects while targeting tumors
Antitumor activity in cell linesIndole modifications enhance efficacy

Properties

CAS No.

214348-67-1

Molecular Formula

C35H47N7O5

Molecular Weight

645.8 g/mol

IUPAC Name

tert-butyl (2S)-6-amino-2-[[(2R,3S)-3-(1H-indol-3-yl)-2-[[4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carbonyl]amino]butanoyl]amino]hexanoate

InChI

InChI=1S/C35H47N7O5/c1-22(25-21-37-26-12-6-5-11-24(25)26)30(31(43)38-28(14-9-10-18-36)32(44)47-35(2,3)4)40-33(45)41-19-16-23(17-20-41)42-29-15-8-7-13-27(29)39-34(42)46/h5-8,11-13,15,21-23,28,30,37H,9-10,14,16-20,36H2,1-4H3,(H,38,43)(H,39,46)(H,40,45)/t22-,28-,30+/m0/s1

InChI Key

WFCIXKAZBUIFTR-PKIMSIDOSA-N

SMILES

CC(C1=CNC2=CC=CC=C21)C(C(=O)NC(CCCCN)C(=O)OC(C)(C)C)NC(=O)N3CCC(CC3)N4C5=CC=CC=C5NC4=O

Isomeric SMILES

C[C@@H](C1=CNC2=CC=CC=C21)[C@H](C(=O)N[C@@H](CCCCN)C(=O)OC(C)(C)C)NC(=O)N3CCC(CC3)N4C5=CC=CC=C5NC4=O

Canonical SMILES

CC(C1=CNC2=CC=CC=C21)C(C(=O)NC(CCCCN)C(=O)OC(C)(C)C)NC(=O)N3CCC(CC3)N4C5=CC=CC=C5NC4=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

L 054522
L 055,522
L-054,522
L-054522

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl (2S)-6-amino-2-[[(2R,3S)-3-(1H-indol-3-yl)-2-[[4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carbonyl]amino]butanoyl]amino]hexanoate
Reactant of Route 2
Reactant of Route 2
tert-butyl (2S)-6-amino-2-[[(2R,3S)-3-(1H-indol-3-yl)-2-[[4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carbonyl]amino]butanoyl]amino]hexanoate
Reactant of Route 3
tert-butyl (2S)-6-amino-2-[[(2R,3S)-3-(1H-indol-3-yl)-2-[[4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carbonyl]amino]butanoyl]amino]hexanoate
Reactant of Route 4
tert-butyl (2S)-6-amino-2-[[(2R,3S)-3-(1H-indol-3-yl)-2-[[4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carbonyl]amino]butanoyl]amino]hexanoate
Reactant of Route 5
tert-butyl (2S)-6-amino-2-[[(2R,3S)-3-(1H-indol-3-yl)-2-[[4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carbonyl]amino]butanoyl]amino]hexanoate
Reactant of Route 6
tert-butyl (2S)-6-amino-2-[[(2R,3S)-3-(1H-indol-3-yl)-2-[[4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carbonyl]amino]butanoyl]amino]hexanoate

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